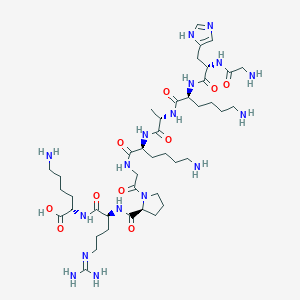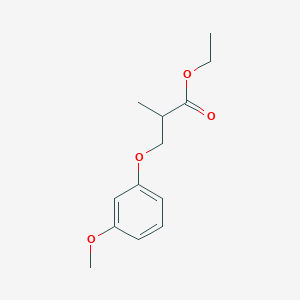![molecular formula C16H18S2 B12578930 2,2'-Bis[(methylsulfanyl)methyl]-1,1'-biphenyl CAS No. 184839-97-2](/img/structure/B12578930.png)
2,2'-Bis[(methylsulfanyl)methyl]-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Bis[(methylsulfanyl)methyl]-1,1’-biphenyl is an organic compound characterized by the presence of two methylsulfanyl groups attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis[(methylsulfanyl)methyl]-1,1’-biphenyl typically involves the reaction of biphenyl with methylsulfanyl reagents under specific conditions. One common method is the reaction of biphenyl with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 2,2’-Bis[(methylsulfanyl)methyl]-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2,2’-Bis[(methylsulfanyl)methyl]-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding biphenyl with methyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Biphenyl with methyl groups.
Substitution: Various substituted biphenyl derivatives.
科学的研究の応用
2,2’-Bis[(methylsulfanyl)methyl]-1,1’-biphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用機序
The mechanism of action of 2,2’-Bis[(methylsulfanyl)methyl]-1,1’-biphenyl involves its interaction with molecular targets through its methylsulfanyl groups. These groups can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with various biomolecules. The compound’s ability to undergo substitution reactions also allows it to form covalent bonds with target molecules, influencing their function and activity .
類似化合物との比較
Similar Compounds
2,2’-Bis(methylsulfanyl)acetic acid: Similar structure with acetic acid instead of biphenyl.
2,6-Bis(methylsulfanyl)pyridine: Contains a pyridine ring instead of biphenyl.
Methylsulfanyl-benzene: A simpler structure with a single benzene ring and one methylsulfanyl group.
Uniqueness
2,2’-Bis[(methylsulfanyl)methyl]-1,1’-biphenyl is unique due to its biphenyl core structure, which provides rigidity and stability, and the presence of two methylsulfanyl groups that offer versatile reactivity. This combination of features makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
184839-97-2 |
|---|---|
分子式 |
C16H18S2 |
分子量 |
274.4 g/mol |
IUPAC名 |
1-(methylsulfanylmethyl)-2-[2-(methylsulfanylmethyl)phenyl]benzene |
InChI |
InChI=1S/C16H18S2/c1-17-11-13-7-3-5-9-15(13)16-10-6-4-8-14(16)12-18-2/h3-10H,11-12H2,1-2H3 |
InChIキー |
DHJZKLQVPDRYER-UHFFFAOYSA-N |
正規SMILES |
CSCC1=CC=CC=C1C2=CC=CC=C2CSC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl-](/img/structure/B12578848.png)
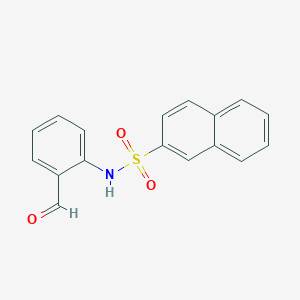
![4-({6-[2-(4-Aminophenyl)ethyl]-4-hydroxy-2-oxo-6-(propan-2-yl)-5,6-dihydro-2H-pyran-3-yl}sulfanyl)-5-tert-butyl-2-methylphenyl 4-cyanobenzene-1-sulfonate](/img/structure/B12578855.png)
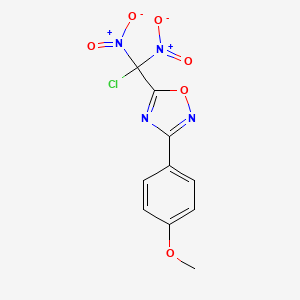


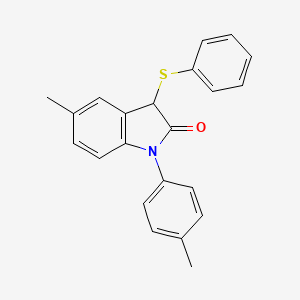

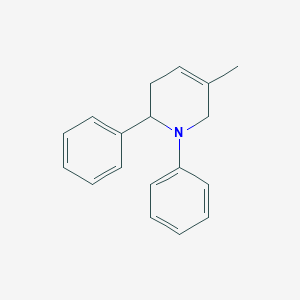
![[2-Methylbut-3-enoxy(oxido)phosphoryl] phosphate](/img/structure/B12578895.png)
![Acetamide,N-(cyclohexylmethyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12578900.png)
![4-Methyl-N-[2-(piperazin-1-yl)ethyl]pentan-2-amine](/img/structure/B12578906.png)
